molecular formula C12H17FKNO5 B11834734 Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B11834734
M. Wt: 313.36 g/mol
InChI Key: GKLJPFRWLNOBQZ-UHFFFAOYSA-M
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Description

Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a research chemical known for its unique spirocyclic structure. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate typically involves the reaction of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent any side reactions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring purity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include potassium fluoride, various nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic compounds with different functional groups.

Scientific Research Applications

Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially affecting various biochemical pathways. detailed studies on its exact mechanism are still ongoing.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 6-(tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
  • 6-(tert-Butoxycarbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Uniqueness

Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts.

Biological Activity

Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a synthetic compound belonging to the spirocyclic class of molecules, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈FNO₃
  • Molecular Weight : 313.37 g/mol
  • Purity : 97%
  • InChI Key : GKLJPFRWLNOBQZ-UHFFFAOYNA-M

Biological Activity Overview

Research indicates that compounds with the spiro[3.4]octane core exhibit a range of biological activities, including antitubercular, anticancer, and neuropharmacological effects. The specific activities of this compound have been explored in several studies.

Antitubercular Activity

A study published in Molecules highlighted the antitubercular properties of derivatives of the spiro[3.4]octane core. The compound was tested against Mycobacterium tuberculosis H37Rv, showing promising results with a minimum inhibitory concentration (MIC) of 0.016 μg/mL for certain analogs, indicating strong antibacterial activity against drug-sensitive strains .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. It functions as a KIF18A inhibitor, which is crucial for regulating cell cycle and proliferation in cancer cells. This mechanism suggests that it may be effective in treating various cancers by disrupting mitotic processes .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • Antimicrobial Action : Its structure allows for interaction with bacterial cell walls or essential metabolic pathways, disrupting their function and leading to cell death.

Case Studies

  • Antitubercular Efficacy : In a systematic evaluation, derivatives of the spirocore were synthesized and tested for their MIC values against various strains of Mycobacterium tuberculosis. The study concluded that modifications to the nitrogen substituents significantly influenced activity levels .
  • Cancer Cell Proliferation : A recent study assessed the impact of the compound on KIF18A expression in cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC (μg/mL)Mechanism
AntitubercularMycobacterium tuberculosis0.016Disruption of metabolic pathways
AnticancerVarious Cancer Cell LinesVariesKIF18A inhibition

Properties

Molecular Formula

C12H17FKNO5

Molecular Weight

313.36 g/mol

IUPAC Name

potassium;5-fluoro-7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C12H18FNO5.K/c1-10(2,3)19-9(17)14-4-11(6-18-7-11)12(13,5-14)8(15)16;/h4-7H2,1-3H3,(H,15,16);/q;+1/p-1

InChI Key

GKLJPFRWLNOBQZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(COC2)C(C1)(C(=O)[O-])F.[K+]

Origin of Product

United States

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